2H-pyrazolo[3,4-b]pyridin-3-ylmethanamine;hydrochloride
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Overview
Description
2H-pyrazolo[3,4-b]pyridin-3-ylmethanamine;hydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a methanamine group attached to the 3-position of the pyrazole ring and a hydrochloride salt form.
Preparation Methods
The synthesis of 2H-pyrazolo[3,4-b]pyridin-3-ylmethanamine;hydrochloride can be achieved through various synthetic routes. One common method involves the reaction of 3-aminopyrazole with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
2H-pyrazolo[3,4-b]pyridin-3-ylmethanamine;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide .
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles like sodium azide can replace halogen atoms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
2H-pyrazolo[3,4-b]pyridin-3-ylmethanamine;hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it has been studied for its potential as a therapeutic agent, particularly as an inhibitor of tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells .
The compound has shown promising activity in inhibiting TRKA, TRKB, and TRKC, making it a potential candidate for the treatment of cancers such as colorectal cancer, non-small cell lung cancer, and glioblastoma . Additionally, it has been explored for its antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2H-pyrazolo[3,4-b]pyridin-3-ylmethanamine;hydrochloride involves the inhibition of tropomyosin receptor kinases (TRKs). These kinases play a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, and survival. By inhibiting TRKs, the compound can disrupt these signaling pathways, leading to the suppression of cancer cell growth and proliferation.
The molecular targets of the compound include the kinase domains of TRKA, TRKB, and TRKC. Upon binding to these targets, the compound prevents the phosphorylation of downstream signaling proteins, thereby inhibiting the activation of pathways such as Ras/Erk, PLC-γ, and PI3K/Akt.
Comparison with Similar Compounds
2H-pyrazolo[3,4-b]pyridin-3-ylmethanamine;hydrochloride can be compared with other similar compounds in the pyrazolopyridine family. Some of these similar compounds include:
1H-pyrazolo[3,4-b]pyridine: This compound differs in the position of the hydrogen atom on the pyrazole ring. It has been studied for its potential as a kinase inhibitor and antimicrobial agent.
3-methyl-1H-pyrazolo[3,4-b]pyridine: This derivative has a methyl group attached to the pyrazole ring and has shown activity as an anti-inflammatory agent.
2-chloro-1H-pyrazolo[3,4-b]pyridine: This compound contains a chlorine atom on the pyrazole ring and has been explored for its potential as an anticancer agent.
The uniqueness of this compound lies in its specific substitution pattern and its potent activity as a TRK inhibitor, which distinguishes it from other compounds in the same family.
Properties
Molecular Formula |
C7H9ClN4 |
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Molecular Weight |
184.62 g/mol |
IUPAC Name |
2H-pyrazolo[3,4-b]pyridin-3-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C7H8N4.ClH/c8-4-6-5-2-1-3-9-7(5)11-10-6;/h1-3H,4,8H2,(H,9,10,11);1H |
InChI Key |
UQULGIBLLRNWCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NN=C2N=C1)CN.Cl |
Origin of Product |
United States |
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